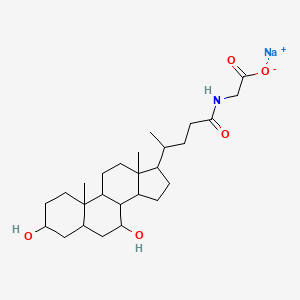
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with aniline under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. For example, the reaction can be performed in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide, with solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure scalability and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and flow rates, leading to consistent product quality and higher yields.
化学反応の分析
Types of Reactions
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
科学的研究の応用
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the phenylamino group, making it less versatile in certain reactions.
4-(phenylamino)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
1-phenyl-3-methyl-5-amino-pyrazole: A related compound with different substitution patterns, leading to different chemical and biological properties.
Uniqueness
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
4-anilino-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-9(10(13-14)11(15)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,15,16) |
InChIキー |
ATQBNDWOAWTPPU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)

![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)
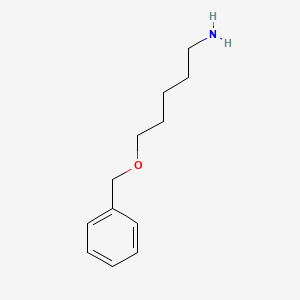

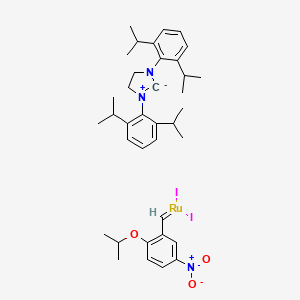
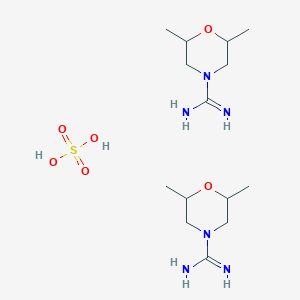
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)
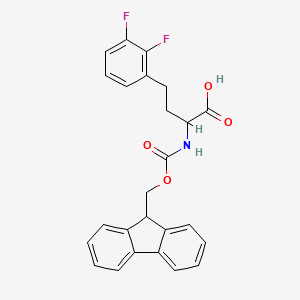

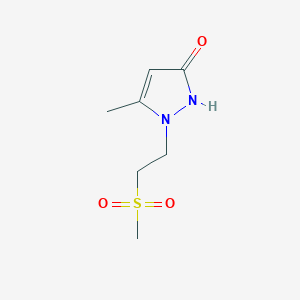
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
